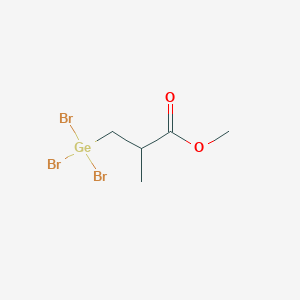![molecular formula C13H14O3S B14330842 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid CAS No. 105797-54-4](/img/structure/B14330842.png)
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepin ring system, which is a seven-membered ring containing oxygen, fused to a benzene ring, and a propanoic acid moiety attached via a sulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepin ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxepin ring or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxepin ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxepin ring or the propanoic acid moiety.
Wissenschaftliche Forschungsanwendungen
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxepin ring system can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible or irreversible bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid include other benzoxepin derivatives and compounds with similar structural features, such as:
- 2,3-Dihydro-1-benzoxepin-5-yl derivatives
- Benzoxepin-5-yl sulfanyl compounds
- Propanoic acid derivatives with benzoxepin rings
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxepin ring, sulfanyl group, and propanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
105797-54-4 |
|---|---|
Molekularformel |
C13H14O3S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzoxepin-5-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H14O3S/c14-13(15)7-9-17-12-6-3-8-16-11-5-2-1-4-10(11)12/h1-2,4-6H,3,7-9H2,(H,14,15) |
InChI-Schlüssel |
ZGDKYXRBYMBRLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C(=C1)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


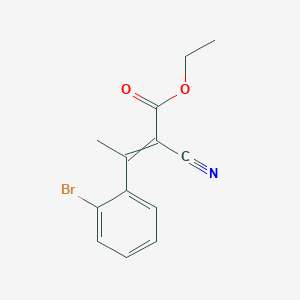

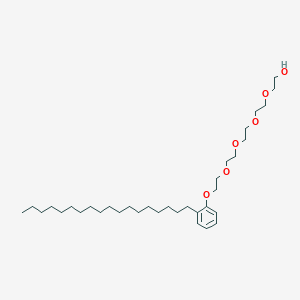
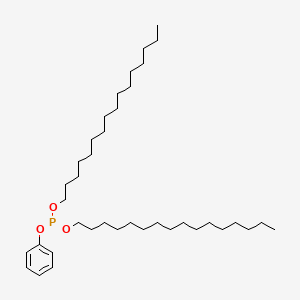
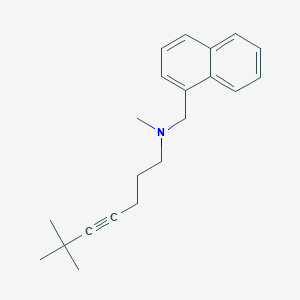


![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)



![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
